2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Research has explored the design and synthesis of novel candidates for selective estrogen receptor modulators (SERMs) utilizing chiral and achiral compounds related to the piperidinol structure. These compounds were evaluated against estrogen-responsive human breast cancer cells, with some showing potential as estrogen receptor alpha antagonists (Yadav et al., 2011).
Pharmacological Properties of Piperidine Derivatives
A comprehensive analysis of 1-substituted piperidines, including derivatives of 2-(piperidin-1-yl)ethan-1-ol, outlines their methods of synthesis, pharmacological properties, and applications. This highlights the versatility of these compounds in various therapeutic areas (Vardanyan, 2018).
Corrosion Inhibition on Mild Steel
Cadmium(II) Schiff base complexes involving piperidine derivatives have shown promising results in corrosion inhibition on mild steel, demonstrating the potential of these compounds in materials science and engineering (Das et al., 2017).
Building Blocks for Crown Ethers
Research has developed a convenient method for synthesizing building blocks for pyridine/piperidine-decorated crown ethers, showcasing the role of piperidine derivatives in the synthesis of functionalized crown ethers for potential use in host-guest chemistry (Nawrozkij et al., 2014).
Synthesis of Acetylene Glycols
Studies on the synthesis of novel acetylene glycols derived from N-substituted piperidin-4-ones have provided insights into the preparation of asymmetric acetylenic γ-glycols, demonstrating the chemical versatility of piperidine derivatives in organic synthesis (Bazhykova, 2021).
Activity Toward Monoamine Transporters
Optically active molecules based on a piperidin-3-ol template were developed for potential treatment of neurological disorders, highlighting the application of piperidine derivatives in neuropsychopharmacology (Kharkar et al., 2009).
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-9-10-5-3-4-6-11(10)7-8-12/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJJMUATWASMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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